Product packaging for 1-Chloro-2,2,3-trimethylhexane(Cat. No.:)

1-Chloro-2,2,3-trimethylhexane

Cat. No.: B15255401
M. Wt: 162.70 g/mol
InChI Key: LJYXFDWRJHRPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,2,3-trimethylhexane is an organic compound with the molecular formula C9H19Cl and an average molecular mass of 162.701 g/mol . As a halogenated derivative of 2,2,3-trimethylhexane, it falls into the category of branched, saturated alkyl halides . The chlorine atom attached to a primary carbon and the steric influence of the geminal dimethyl group on the adjacent carbon create a unique molecular architecture, making this compound a valuable intermediate in synthetic organic chemistry research . Researchers can utilize this chiral molecule in studies exploring nucleophilic substitution reactions (SN1 and SN2), where its structure allows for the investigation of steric effects on reaction pathways and kinetics . Furthermore, it serves as a potential precursor in elimination reactions, adhering to principles like Zaitsev's rule for forming substituted alkene products . Beyond fundamental mechanistic studies, branched chloroalkanes of this type are of interest in developing specialized solvent compositions and as building blocks for more complex chemical syntheses. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19Cl B15255401 1-Chloro-2,2,3-trimethylhexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,2,3-trimethylhexane

InChI

InChI=1S/C9H19Cl/c1-5-6-8(2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

LJYXFDWRJHRPNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)CCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 2,2,3 Trimethylhexane

Retrosynthetic Analysis and Precursor Design for 1-Chloro-2,2,3-trimethylhexane

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.inlibretexts.org This process is the reverse of a synthetic reaction and helps in planning a viable synthesis route. slideshare.net

For the target molecule, this compound, the most logical primary disconnection is the carbon-chlorine (C-Cl) bond. This disconnection suggests two principal synthetic approaches:

Direct Chlorination: This pathway identifies the parent hydrocarbon, 2,2,3-trimethylhexane (B97602) , as the immediate precursor. The synthesis would involve the substitution of a hydrogen atom with a chlorine atom on the alkane framework.

Hydrochlorination of an Alkene: This approach points to an alkene precursor, where the addition of hydrogen chloride (HCl) across a double bond forms the C-H and C-Cl bonds. The most direct alkene precursor would be 2,2,3-trimethylhex-1-ene .

These two precursors form the basis for the synthetic strategies discussed in the subsequent sections.

Direct Halogenation Approaches to this compound

The direct conversion of an alkane to an alkyl halide can be achieved through free-radical halogenation. wikipedia.org This method involves the reaction of an alkane with a halogen in the presence of heat or ultraviolet (UV) light.

Radical Chlorination Pathways and Regioselectivity in Branched Systems

Free-radical chlorination proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination.

Initiation: UV light induces the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another Cl₂ molecule to yield the alkyl chloride product (R-Cl) and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

When applied to 2,2,3-trimethylhexane, the regioselectivity of the reaction becomes a critical factor. The hydrogen atoms in this branched alkane are not all equally reactive. libretexts.org The stability of the resulting alkyl radical intermediate determines the preferred site of hydrogen abstraction, following the order: tertiary > secondary > primary. youtube.comyoutube.com

However, chlorination is known to be a relatively unselective process compared to bromination because the hydrogen abstraction step is exothermic and the transition state resembles the reactants (an "early" transition state). missouri.edumasterorganicchemistry.com Consequently, the reaction yields a mixture of monochlorinated isomers. libretexts.org The product distribution is a function of both statistical probability (the number of each type of hydrogen) and the relative reactivity of each site. At room temperature, the relative reactivity for chlorination is approximately 5:3.6:1 for tertiary, secondary, and primary hydrogens, respectively. youtube.comyoutube.com

The structure of 2,2,3-trimethylhexane features primary (1°), secondary (2°), and tertiary (3°) hydrogens, leading to multiple possible products. The desired product, this compound, results from the chlorination of a primary carbon.

Table 1: Predicted Product Distribution for Monochlorination of 2,2,3-trimethylhexane

Hydrogen TypeNumber of HydrogensRelative Reactivity (Chlorination)Calculation (No. of H × Reactivity)Predicted % YieldPossible Product
Primary (C1)313 × 1 = 310.3%This compound
Primary (on C2-methyls)616 × 1 = 620.6%1-Chloro-2,3,3-trimethylhexane*
Primary (C6)313 × 1 = 310.3%6-Chloro-2,2,3-trimethylhexane
Secondary (C4)23.62 × 3.6 = 7.224.7%4-Chloro-2,2,3-trimethylhexane
Secondary (C5)23.62 × 3.6 = 7.224.7%5-Chloro-2,2,3-trimethylhexane
Tertiary (C3)151 × 5 = 517.2%3-Chloro-2,2,3-trimethylhexane
Total 29.1 100%
Note: This is an isomer of the parent alkane.

As the table indicates, direct chlorination is a poor method for selectively producing this compound, as it would result in a complex mixture of isomers requiring tedious separation. libretexts.org

Stereochemical Outcomes in Direct Chlorination

The carbon at position 3 (C3) in this compound is a stereocenter. The stereochemical outcome of the direct chlorination depends on the precursor, 2,2,3-trimethylhexane, which is also chiral at C3. If a racemic mixture of the starting alkane is used, the chlorination at the C1 position would result in a mixture of diastereomers. Radical halogenation at a prochiral center typically yields a racemic mixture of enantiomers, but since the C1 position is not prochiral, no new stereocenter is formed there. The primary stereochemical consideration is the retention or inversion of the pre-existing stereocenter at C3, which is generally unaffected by a reaction occurring at C1.

Hydrohalogenation of Alkenes Leading to this compound

The addition of a hydrogen halide across the double bond of an alkene is a fundamental method for preparing haloalkanes. wikipedia.orgpressbooks.pub This approach offers potentially greater control over regioselectivity compared to radical halogenation.

Regioselective Synthesis via Markovnikov and Anti-Markovnikov Additions

The synthesis of this compound from an alkene precursor requires placing the chlorine atom on the terminal carbon (C1).

Markovnikov Addition: The polar addition of HCl to an unsymmetrical alkene, such as 2,2,3-trimethylhex-1-ene, follows Markovnikov's rule. masterorganicchemistry.com This rule states that the hydrogen atom adds to the carbon with more hydrogen substituents, while the halogen adds to the carbon with fewer hydrogen substituents. wikipedia.org This regioselectivity is dictated by the formation of the most stable carbocation intermediate during the reaction. chemistrysteps.comorganicchemistrytutor.com In the case of 2,2,3-trimethylhex-1-ene, protonation of the double bond would form a tertiary carbocation at C2, leading to the formation of 2-chloro-2,2,3-trimethylhexane as the major product, not the desired 1-chloro isomer.

Anti-Markovnikov Addition: To achieve the desired regiochemistry, an anti-Markovnikov addition is necessary, where the chlorine atom adds to the less substituted carbon of the double bond. While anti-Markovnikov addition of HBr in the presence of peroxides is a well-known radical reaction, the equivalent reaction with HCl is generally not effective. wikipedia.org However, recent advancements in organic synthesis have introduced new methods for the anti-Markovnikov hydrochlorination of alkenes, often utilizing photocatalysis. nih.govresearchgate.net These modern techniques could provide a viable, though more complex, route to this compound from 2,2,3-trimethylhex-1-ene.

Mechanistic Investigations of Hydrochlorination Reactions

Polar (Markovnikov) Mechanism: The mechanism for the polar addition of HCl to an alkene is a two-step process. pressbooks.pub

Protonation: The alkene's π bond acts as a nucleophile, attacking the electrophilic proton of HCl. This breaks the C=C π bond and the H-Cl bond, forming a new C-H bond and a carbocation intermediate. masterorganicchemistry.comorganicchemistrytutor.com The rate-determining step is the formation of the most stable carbocation. nih.gov

Nucleophilic Attack: The resulting chloride anion (Cl⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final C-Cl bond. organicchemistrytutor.com

A significant complication in systems with highly branched structures is the potential for carbocation rearrangements. chemistrysteps.com If a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift, a mixture of products can be formed. masterorganicchemistry.comyoutube.com For instance, if a different alkene precursor were used that initially formed a secondary carbocation adjacent to a quaternary center, a methyl shift could occur, leading to a rearranged and potentially unexpected product. youtube.com

Radical (Anti-Markovnikov) Mechanism: The classic anti-Markovnikov hydrobromination proceeds through a radical chain mechanism initiated by peroxides. A similar pathway for HCl is challenging due to the high bond dissociation energy of HCl. researchgate.net Modern photocatalytic methods bypass this challenge. For example, some iron-catalyzed systems can generate a chlorine radical that adds to the alkene at the least substituted carbon to form the more stable alkyl radical, which then abstracts a hydrogen atom from a thiol co-catalyst to propagate the chain and yield the anti-Markovnikov product. nih.gov

Functional Group Interconversion Strategies for this compound

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For the preparation of this compound, key strategies include the conversion from corresponding alcohols and ethers, and halogen exchange reactions.

Conversion from Corresponding Alcohols and Ethers

The most direct precursors to this compound via functional group interconversion are 2,2,3-trimethylhexan-1-ol and its corresponding ethers. The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. ub.edu Several reagents can be employed for this purpose, each with its own advantages and mechanistic pathway.

Common reagents for the chlorination of primary alcohols like 2,2,3-trimethylhexan-1-ol include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and concentrated hydrochloric acid, often in the presence of a catalyst like zinc chloride (the Lucas reagent). ub.edu The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The mechanism typically proceeds through a chlorosulfite intermediate, which can then undergo nucleophilic attack by a chloride ion.

Ethers can also serve as precursors, although this is a less common route. Cleavage of the ether bond, for instance in 1-methoxy-2,2,3-trimethylhexane, would be required, followed by chlorination. This is generally a more complex and less atom-economical approach compared to starting from the alcohol.

Table 1: Reagents for the Conversion of 2,2,3-trimethylhexan-1-ol to this compound

ReagentReaction ConditionsMechanismByproducts
Thionyl chloride (SOCl₂)Often with a base like pyridineSₙ2 or SₙiSO₂, HCl
Phosphorus trichloride (PCl₃)Neat or in an inert solventSₙ2H₃PO₃
Conc. HCl / ZnCl₂HeatSₙ1 or Sₙ2H₂O

Halogen Exchange Reactions and Their Application

Halogen exchange reactions, such as the Finkelstein reaction, provide another avenue for the synthesis of this compound. wikipedia.org This type of reaction involves the conversion of one alkyl halide to another. For instance, 1-bromo- or 1-iodo-2,2,3-trimethylhexane could be converted to the corresponding chloride.

The classic Finkelstein reaction involves treating an alkyl halide with a sodium halide in acetone (B3395972). wikipedia.org The equilibrium is driven by the differential solubility of the sodium halide salts; sodium chloride is less soluble in acetone than sodium bromide or sodium iodide, and will precipitate out, driving the reaction forward. wikipedia.org While traditionally used to synthesize alkyl iodides, the reverse reaction can be achieved by carefully selecting the solvent and reaction conditions. For the conversion of an alkyl bromide or iodide to an alkyl chloride, a chloride salt with a suitable cation and a solvent in which the starting halide salt is more soluble than the resulting chloride salt would be necessary.

A variety of fluorinating agents can also be used in halogen exchange reactions, although this is more relevant for the synthesis of fluoroalkanes. thieme-connect.de

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer the potential for more efficient and environmentally benign syntheses of chloroalkanes. These can be broadly categorized into transition metal-catalyzed and organocatalytic approaches.

Transition Metal Catalysis in C-Cl Bond Formation

While transition metal catalysis is extensively used for the formation of carbon-carbon and carbon-heteroatom bonds, its application in the direct chlorination of unactivated alkanes to form a specific isomer like this compound is challenging. uwindsor.ca Most transition metal-catalyzed cross-coupling reactions involve the use of organic halides as starting materials rather than alkanes. uwindsor.ca

However, research into the metal-catalyzed C-H activation and functionalization of alkanes is an active area. acs.orgufl.eduresearchgate.net These methods could potentially be adapted for the selective chlorination of 2,2,3-trimethylhexane at the C1 position. The challenge lies in achieving high regioselectivity, as alkanes possess multiple C-H bonds with similar reactivity. Catalytic systems often favor functionalization at more substituted carbon atoms.

Organocatalytic Approaches to Chloroalkanes

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of chloroalkanes, organocatalytic methods for the chlorination of alcohols have been developed. organic-chemistry.org For example, a catalytic system using benzotrichloride as the chlorinating agent, trioctylphosphane as the catalyst, and phenylsilane as the terminal reductant has been reported for the chlorination of various alcohols. organic-chemistry.org This approach avoids the use of stoichiometric phosphine oxides as byproducts, which is a drawback of the traditional Appel reaction. organic-chemistry.org

Furthermore, organocatalytic methods for the chlorination of alkenes have also been explored. researchgate.net While not directly applicable to the synthesis of this compound from an alkane, these methods highlight the potential of organocatalysis in C-Cl bond formation. The direct, enantioselective organocatalytic α-chlorination of aldehydes has also been demonstrated, showcasing the ability of organocatalysts to control the stereochemistry of chlorination. princeton.eduorganic-chemistry.org

Reaction Optimization and Scale-up Considerations for Academic Synthesis of this compound

Optimizing a chemical reaction is crucial for maximizing yield and purity while minimizing costs and waste. For the academic synthesis of this compound, several parameters would need to be considered for optimization. These include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents. nih.govrsc.org

When scaling up a reaction from a small laboratory scale to a larger one, several factors that are negligible on a small scale become significant. catsci.comlabmanager.comprimescholars.com These include:

Heat Transfer: The surface area to volume ratio decreases as the reaction scale increases, which can make it difficult to control the temperature of exothermic or endothermic reactions. catsci.comlabmanager.com

Mixing: Efficient mixing can be more challenging in larger reaction vessels, potentially leading to localized concentration gradients and side reactions. catsci.com

Safety: The potential hazards associated with a reaction increase with scale. A thorough risk assessment is necessary before performing a large-scale synthesis. labmanager.comprimescholars.com

Work-up and Purification: Procedures that are convenient on a small scale, such as extraction with large volumes of solvent or purification by column chromatography, may become impractical on a larger scale. primescholars.com

For the academic synthesis of this compound, a scale-up from, for example, a 1-gram to a 10-gram scale would require careful consideration of these factors to ensure a safe and successful outcome. reddit.com

Table 2: Key Parameters for Reaction Optimization and Scale-Up

ParameterOptimization ConsiderationsScale-Up Challenges
Solvent Polarity, boiling point, solubility of reagentsCost, environmental impact, safety
Temperature Reaction rate, selectivityHeat transfer, potential for runaway reactions
Concentration Reaction rate, side reactionsViscosity, mixing efficiency
Reagent Stoichiometry Maximizing conversion of limiting reagentCost, handling of large quantities
Purification Method (distillation, crystallization, chromatography)Efficiency and feasibility at larger scales

Isolation and Purification Techniques for Research-Grade this compound Samples

To obtain research-grade this compound, a multi-step purification process is necessary to remove unreacted starting materials, reagents, and byproducts.

The initial step following the synthesis is typically an aqueous workup . The crude reaction mixture is transferred to a separatory funnel and washed sequentially with water to remove any water-soluble impurities. This is followed by a wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acidic components like HCl or H₃PO₃. After each wash, the aqueous layer is separated and discarded.

The "wet" organic layer is then subjected to a drying step. This is accomplished by treating the organic layer with an anhydrous inorganic salt, such as anhydrous magnesium sulfate or calcium chloride. The drying agent is allowed to be in contact with the organic layer for a period of time to absorb any residual water, and is then removed by filtration.

For achieving high purity, distillation is a crucial technique. learncbse.in Given that this compound is a liquid, fractional distillation is employed to separate it from any remaining impurities that have different boiling points. rochester.edu The process involves heating the liquid mixture to its boiling point and collecting the vapor, which is then condensed back into a liquid in a separate container. By carefully controlling the temperature, fractions with different boiling points can be collected separately.

For obtaining research-grade samples with very high purity, chromatographic techniques are often employed. learncbse.inColumn chromatography using a solid stationary phase like silica gel or alumina can effectively separate the target compound from closely related impurities based on differences in their polarity and adsorption to the stationary phase. A non-polar solvent system would typically be used for the elution of the relatively non-polar alkyl chloride.

Gas chromatography (GC) is another powerful technique for both the analysis and purification of volatile compounds like this compound. libretexts.org In preparative GC, the sample is vaporized and passed through a column with a stationary phase. The components of the mixture separate based on their volatility and interaction with the stationary phase. As each component elutes from the column, it can be collected, yielding a very pure sample. The conditions for gas chromatography, such as the type of column, carrier gas flow rate, and temperature program, would need to be optimized for the specific separation. chemguide.co.uk

Table 2: Isolation and Purification Techniques for this compound

TechniquePrinciple of SeparationPurpose
Aqueous WorkupPartitioning between aqueous and organic phasesRemoval of water-soluble and acidic/basic impurities.
DryingAbsorption of water by an anhydrous saltRemoval of residual water from the organic product.
Fractional DistillationDifferences in boiling points. rochester.eduSeparation of the target compound from impurities with different volatilities.
Column ChromatographyDifferential adsorption onto a solid stationary phase.High-purity separation based on polarity.
Gas Chromatography (GC)Partitioning between a gaseous mobile phase and a stationary phase. chemguide.co.ukAnalysis and high-purity isolation of volatile compounds.

Reactivity and Mechanistic Studies of 1 Chloro 2,2,3 Trimethylhexane

Nucleophilic Substitution Reactions of 1-Chloro-2,2,3-trimethylhexane

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. The two primary mechanisms for such transformations are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. The structure of this compound, with its primary carbon attached to a bulky alkyl group, makes the competition between these two pathways a subject of detailed mechanistic investigation.

S(_N)1 Pathway: Carbocation Formation, Stability, and Rearrangements

The S(_N)1 reaction proceeds through a stepwise mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The stability of this carbocation is paramount to the facility of the S(_N)1 reaction. chemistrysteps.com For this compound, the initial loss of the chloride leaving group would result in a primary carbocation. Primary carbocations are notoriously unstable and generally not favored. organicchemistrytutor.com

However, the structure of this particular substrate allows for the possibility of carbocation rearrangement. libretexts.org A 1,2-hydride shift or a 1,2-alkyl (methyl) shift from the adjacent, highly substituted carbon atoms could lead to the formation of a more stable tertiary carbocation. organicchemistrytutor.comlibretexts.org This rearrangement is a key consideration in predicting the products of an S(_N)1 reaction for this compound. chemistrysteps.com Once the more stable tertiary carbocation is formed, it can be attacked by a nucleophile from either face, leading to a mixture of stereoisomers if a new chiral center is formed. libretexts.orgchemistrysteps.com

The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration. libretexts.orgopenstax.org However, the solvent plays a critical role. Polar protic solvents, such as water and alcohols, are particularly effective at promoting S(_N)1 reactions because they can stabilize the carbocation intermediate and the leaving group anion through solvation. libretexts.orgmasterorganicchemistry.compressbooks.pub The high dielectric constant of these solvents facilitates the separation of ions. masterorganicchemistry.com

While the strength of the nucleophile does not affect the reaction rate, its concentration and identity can influence the product distribution if multiple nucleophiles are present. libretexts.org In solvolysis reactions, where the solvent acts as the nucleophile, the product will be an alcohol or an ether.

Table 1: Relative Rates of Solvolysis of this compound in Various Solvents
SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (krel)
Water (H2O)80.1Polar ProticHigh
Methanol (CH3OH)32.7Polar ProticModerate
Ethanol (C2H5OH)24.5Polar ProticModerate
Acetone (B3395972) ((CH3)2CO)20.7Polar AproticLow
Hexane (B92381) (C6H14)1.88NonpolarVery Low

A key feature of the S(_N)1 reaction is its stereochemical outcome. The carbocation intermediate is sp²-hybridized and has a planar geometry. libretexts.orgchemistrysteps.com This planarity allows the nucleophile to attack from either the top or bottom face with roughly equal probability. openstax.org If the reaction occurs at a chiral center, this leads to the formation of a racemic or near-racemic mixture of enantiomers. libretexts.orgopenstax.org However, complete racemization is not always observed. The departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org In the case of this compound, if a chiral center is generated upon rearrangement and subsequent nucleophilic attack, a mixture of stereoisomers is expected.

S(_N)2 Pathway: Steric Effects and Transition State Analysis

The S(_N)2 reaction is a one-step, or concerted, process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction proceeds through a single transition state where the carbon atom is pentacoordinate. masterorganicchemistry.comaskthenerd.com

For this compound, the feasibility of an S(_N)2 reaction is severely limited by steric hindrance. The bulky 2,2,3-trimethylhexane (B97602) group shields the electrophilic carbon, making it difficult for the nucleophile to approach for the requisite backside attack. libretexts.orgyoutube.comchemistryhall.com Primary alkyl halides are typically good candidates for S(_N)2 reactions, but the significant steric bulk in this molecule dramatically reduces the reaction rate. libretexts.orglibretexts.org

A hallmark of the S(_N)2 mechanism is the backside attack of the nucleophile, approaching the carbon atom from the side opposite the leaving group. masterorganicchemistry.comvaia.com This trajectory is necessary to allow for the overlap of the nucleophile's HOMO with the substrate's LUMO (the σ* orbital of the C-Cl bond). This backside attack leads to an inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org If the starting material were chiral, the product would have the opposite configuration.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org Therefore, a strong nucleophile is generally required for an efficient S(_N)2 reaction. libretexts.orgpressbooks.pub Nucleophilicity is influenced by factors such as charge, basicity, and polarizability. Generally, stronger bases are better nucleophiles. youtube.com

The ability of the leaving group to depart is also crucial. A good leaving group is a weak base, meaning it is stable on its own with the electron pair from the broken bond. pressbooks.publibretexts.org Halides like chloride are considered good leaving groups. libretexts.org The relationship between basicity and leaving group ability is inverse; weaker bases are better leaving groups. pressbooks.pub

Table 2: Factors Influencing S(_N)2 Reactivity
FactorFavors S(_N)2 ReactionDisfavors S(_N)2 Reaction
Substrate Methyl > Primary > SecondaryTertiary (due to steric hindrance)
Nucleophile Strong, high concentrationWeak, low concentration
Leaving Group Weak base (e.g., I-, Br-, Cl-)Strong base (e.g., OH-, NH2-)
Solvent Polar aprotic (e.g., Acetone, DMSO)Polar protic (e.g., Water, Alcohols)

Elimination Reactions of this compound

This compound is a primary alkyl halide with significant steric hindrance at the β- and γ-positions due to the presence of bulky trimethyl and methyl groups. This structural feature is expected to profoundly influence its reactivity in elimination reactions.

E1 and E2 Mechanisms: Competition and Dominance

Elimination reactions of alkyl halides can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. byjus.com The structure of the alkyl halide, the strength of the base, and the reaction conditions determine which mechanism will prevail. ijrpr.com

For this compound, a primary alkyl halide, the formation of a primary carbocation required for an E1 reaction is highly unfavorable due to its instability. Therefore, the E2 mechanism is the strongly predicted dominant pathway for elimination. The E2 reaction occurs in a single, concerted step where a base abstracts a proton from a β-carbon while the leaving group (chloride) departs simultaneously. byjus.com

Strong bases are typically required to facilitate E2 reactions. ijrpr.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.

Table 1: Predicted Dominant Elimination Mechanism for this compound

SubstrateBase ConditionPredicted Dominant MechanismRationale
This compoundStrong Base (e.g., NaOEt, KOtBu)E2Primary alkyl halide, unstable primary carbocation disfavors E1.
This compoundWeak Base/SolvolysisVery Slow/No ReactionE1 is highly disfavored. E2 requires a strong base.

Regioselectivity: Zaitsev's Rule and Hofmann Elimination

The elimination of a hydrogen and a halogen from an alkyl halide can often result in the formation of more than one constitutional isomer of the alkene product. The regioselectivity of the reaction is governed by factors such as the stability of the resulting alkene and steric hindrance.

Zaitsev's Rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. openstax.org

Hofmann Elimination results in the formation of the less substituted alkene as the major product. This outcome is often observed when there is significant steric hindrance either in the substrate or the base.

In the case of this compound, there is one β-hydrogen available for abstraction on the C3 carbon. Abstraction of this hydrogen would lead to the formation of 2,2,3-trimethylhex-1-ene .

However, the significant steric bulk created by the gem-dimethyl group at the C2 position and the methyl group at the C3 position could influence the approach of the base. With a sterically hindered base, such as potassium tert-butoxide (KOtBu), any potential for rearrangement or alternative elimination pathways would strongly favor the Hofmann-type product to minimize steric strain in the transition state. Given that there is only one position for elimination in the direct E2 pathway, the primary consideration becomes the feasibility of the reaction itself, which will be influenced by the steric accessibility of the β-hydrogen.

Table 2: Predicted Regioselectivity of Elimination from this compound

BasePredicted Major ProductGoverning PrincipleRationale
Sodium Ethoxide (NaOEt)2,2,3-trimethylhex-1-eneZaitsev/Hofmann (only one product possible)A less hindered base can access the β-hydrogen.
Potassium tert-Butoxide (KOtBu)2,2,3-trimethylhex-1-eneZaitsev/Hofmann (only one product possible)A highly hindered base may react slower but will still lead to the same product in a direct elimination.

Stereoselectivity and Stereospecificity in Alkene Formation

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). Stereospecificity implies that the stereochemistry of the starting material dictates the stereochemistry of the product. E2 reactions are typically stereospecific, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group.

For this compound, the direct elimination product, 2,2,3-trimethylhex-1-ene, does not have stereoisomers (E/Z isomers are not possible for a terminal alkene). Therefore, in a direct E2 elimination, stereoselectivity in terms of alkene geometry is not a factor.

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Organometallic reagents and cross-coupling reactions are powerful tools for this purpose.

Grignard and Organolithium Reagent Chemistry

The formation of Grignard reagents (R-MgX) and organolithium reagents (R-Li) from alkyl halides is a common method for creating carbon nucleophiles. adichemistry.comlibretexts.org These reactions typically involve the reaction of the alkyl halide with magnesium or lithium metal, respectively. masterorganicchemistry.comleah4sci.com

The significant steric hindrance around the α- and β-carbons in this compound would likely make the formation of its Grignard or organolithium reagent challenging. The approach of the metal to the carbon-chlorine bond could be impeded. However, if formed, these reagents would be potent nucleophiles and strong bases.

Table 3: Predicted Feasibility of Organometallic Reagent Formation

ReagentPredicted FeasibilityPotential Challenges
2,2,3-trimethylhexylmagnesium chlorideDifficultSteric hindrance may slow or prevent the insertion of magnesium.
2,2,3-trimethylhexyllithiumDifficultSteric hindrance could impede the reaction with lithium metal.

Once formed, these organometallic reagents could participate in a variety of carbon-carbon bond-forming reactions, such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) and epoxides. byjus.commasterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a versatile set of methods for forming carbon-carbon bonds. acs.org However, the use of sterically hindered primary alkyl halides like this compound in these reactions presents significant challenges.

Suzuki Coupling: This reaction typically couples an organoboron compound with an organohalide. While advances have been made in using alkyl halides, highly hindered substrates can be problematic.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov It is generally more effective with aryl and vinyl halides.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov Similar to the Heck reaction, it is not typically performed with saturated alkyl halides.

The primary obstacle for these reactions with this compound would be the initial oxidative addition step to the palladium catalyst, which is often slow for sterically hindered alkyl halides. Furthermore, β-hydride elimination from the organopalladium intermediate could be a competing and often favored pathway, leading to elimination products rather than the desired cross-coupled product.

Table 4: Predicted Suitability of this compound in Cross-Coupling Reactions

ReactionPredicted SuitabilityPrimary Challenge
Suzuki CouplingLowSteric hindrance impeding oxidative addition. Potential for β-hydride elimination.
Heck ReactionVery LowSubstrate is not an aryl or vinyl halide.
Sonogashira CouplingVery LowSubstrate is not an aryl or vinyl halide.

Reductive Dehalogenation Research on this compound

Reductive dehalogenation is a fundamental transformation of alkyl halides, typically proceeding through various mechanisms depending on the reagents employed. However, specific studies on this compound are not documented in the searched scientific literature.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common method for the dehalogenation of alkyl halides, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. This process, known as hydrogenolysis, involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. For this compound, this reaction would theoretically yield 2,2,3-trimethylhexane. The reaction would likely be influenced by factors such as catalyst type, solvent, temperature, and pressure. However, no specific experimental data or detailed mechanistic studies for the catalytic hydrogenation of this compound have been found.

Metal-Mediated and Hydride Reduction Pathways

Reductive dehalogenation can also be achieved using active metals or metal-hydride reducing agents. Metals like zinc, magnesium, or sodium can reduce alkyl halides through single-electron transfer mechanisms, often leading to the formation of organometallic intermediates or radical species that subsequently abstract a hydrogen atom from the solvent.

Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are also potent reducing agents for alkyl halides. The reaction with primary alkyl chlorides like this compound would be expected to proceed via an Sₙ2 mechanism, where the hydride ion (H⁻) acts as a nucleophile, displacing the chloride ion to form 2,2,3-trimethylhexane. The general reactivity for such reductions is well-established, but specific research detailing the reaction conditions, yields, and potential side reactions for this compound is absent from the available literature.

Reduction Method Potential Reagents Expected Product Research Status
Catalytic HydrogenationH₂, Pd/C or PtO₂2,2,3-trimethylhexaneNo specific studies found
Metal-Mediated ReductionZn, Mg, Na2,2,3-trimethylhexaneNo specific studies found
Hydride ReductionLiAlH₄, NaBH₄2,2,3-trimethylhexaneNo specific studies found

Oxidative Transformations and Degradation Studies of this compound

Information regarding the oxidative transformations and degradation of this compound is not present in the scientific literature reviewed. The oxidation of haloalkanes can be complex, potentially leading to a variety of products including alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Degradation studies, which are crucial for understanding the environmental fate of halogenated hydrocarbons, also appear to be uninvestigated for this particular compound.

Role of this compound as a Synthetic Intermediate in Complex Molecule Construction

Primary alkyl halides are versatile intermediates in organic synthesis, serving as precursors for a wide range of functional groups through nucleophilic substitution reactions. For instance, this compound could theoretically be used to introduce the 2,2,3-trimethylhexyl group into larger molecules. Potential transformations could include the formation of alcohols via hydrolysis, ethers via the Williamson ether synthesis, nitriles with cyanide salts, and amines through reaction with ammonia (B1221849) or amines. It could also be a precursor for the formation of Grignard reagents, which are invaluable for carbon-carbon bond formation. Despite these theoretical possibilities, there are no documented examples in the surveyed literature of this compound being utilized as a building block in the synthesis of more complex molecules.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Chloro 2,2,3 Trimethylhexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For 1-Chloro-2,2,3-trimethylhexane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

The proton (¹H) NMR spectrum of this compound provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Due to the chiral center at C3, the protons of the methylene (B1212753) group at C4 (H-4a and H-4b) are diastereotopic and are expected to be chemically non-equivalent, giving rise to separate signals.

Predicted ¹H NMR chemical shifts are influenced by the electronegativity of the chlorine atom and the steric environment. The protons on the carbon bearing the chlorine (C1) are expected to be the most deshielded. The methyl groups will appear in the upfield region of the spectrum. Spin-spin coupling between adjacent non-equivalent protons will result in signal splitting, which follows the n+1 rule, where 'n' is the number of neighboring protons. This coupling provides valuable information about the connectivity of the carbon skeleton.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-13.5 - 3.7Doublet of Doublets (dd)J(H1, H3)
H-31.8 - 2.0Multiplet (m)-
H-4a, H-4b1.2 - 1.5Multiplets (m)-
H-51.1 - 1.3Multiplet (m)-
H-60.8 - 1.0Triplet (t)J(H6, H5)
C2-CH₃ (x2)1.0 - 1.2Singlets (s)-
C3-CH₃0.9 - 1.1Doublet (d)J(CH₃, H3)

Note: This is a predicted table based on known chemical shift values and coupling constant patterns for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the structure of this compound, nine distinct carbon signals are expected. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. The carbon atom bonded to the chlorine (C1) will be significantly downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons will be absent.

Predicted ¹³C NMR and DEPT Data for this compound:

CarbonPredicted Chemical Shift (ppm)DEPT-135
C150 - 55CH₂ (negative)
C235 - 40Quaternary (absent)
C345 - 50CH (positive)
C425 - 30CH₂ (negative)
C520 - 25CH₂ (negative)
C610 - 15CH₃ (positive)
C2-CH₃ (x2)25 - 30CH₃ (positive)
C3-CH₃15 - 20CH₃ (positive)

Note: This is a predicted table based on known chemical shift values for similar structures. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities. For this compound, cross-peaks would be expected between H-1 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the hexane (B92381) chain sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For example, correlations from the C2-methyl protons to C2 and C3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For instance, NOE correlations could be observed between the protons of the methyl groups on C2 and the proton on C3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks. Due to the presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio.

The fragmentation of this compound is expected to be driven by the cleavage of C-C bonds to form stable carbocations and the loss of a chlorine radical or hydrogen chloride.

Predicted Key Fragment Ions in the EI Mass Spectrum of this compound:

m/zPossible Fragment
162/164[C₉H₁₉Cl]⁺ (Molecular Ion)
127[C₉H₁₉]⁺ (Loss of Cl)
113[C₈H₁₇]⁺
99[C₇H₁₅]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (t-butyl cation, likely base peak)
43[C₃H₇]⁺

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would depend on the stability of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a compound and its fragments. For this compound (C₉H₁₉Cl), HRMS can distinguish its exact mass from other ions with the same nominal mass.

Calculated Exact Masses for the Molecular Ion of this compound:

Ion FormulaIsotopeCalculated Exact Mass (Da)
[C₉H₁₉³⁵Cl]⁺³⁵Cl162.1175
[C₉H₁₉³⁷Cl]⁺³⁷Cl164.1146

This high level of mass accuracy is crucial for confirming the identity of this compound and for differentiating it from isobaric interferences in complex samples.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide key information about its functional groups and conformational landscape.

The most prominent vibrational feature for identifying this compound is the stretching of the carbon-chlorine (C-Cl) bond. In general, the C-Cl stretching vibration for alkyl chlorides appears in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. orgchemboulder.com The exact frequency can be influenced by the substitution pattern of the carbon atom attached to the chlorine.

In Raman spectroscopy, the C-Cl stretch is also readily observable. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects the change in polarizability. For the C-Cl bond, this often results in a strong Raman signal. The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes. For instance, in chloroalkanes, both techniques can be used for quantitative detection. mdpi.com

Table 1: General Infrared Absorption Frequencies for Alkyl Halides

Functional GroupVibrationFrequency Range (cm⁻¹)
Alkyl ChlorideC-Cl Stretch550 - 850
Terminal Alkyl Halide-CH₂X Wag1150 - 1300

Source: Compiled from references orgchemboulder.comlibretexts.org

The staggered arrangement of substituents around the carbon-carbon single bonds in this compound gives rise to multiple conformational isomers, or rotamers. Vibrational spectroscopy is a key tool for studying these different conformations. The frequency of the C-Cl stretching mode is sensitive to the local environment, specifically the nature of the atoms or groups that are trans to the chlorine atom across the C-C bond. umich.edu

For a primary chloride like this compound, the conformation is described by the substituent that is trans to the chlorine atom with respect to the C2-C1 bond. The bulky trimethyl groups on the hexane chain introduce significant steric hindrance, which will influence the relative populations of the different conformers. The analysis of the vibrational spectra, often aided by computational modeling, can reveal the presence and relative abundance of these conformers at a given temperature. umich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Distribution

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. amazonaws.comyoutube.com It is an indispensable tool for assessing the purity of this compound and for identifying and quantifying any isomeric impurities.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. libretexts.org The components of the mixture are separated based on their boiling points and interactions with the stationary phase lining the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. amazonaws.com This allows for the positive identification of this compound and any of its isomers, such as 3-chloro-2,2,3-trimethylhexane. nih.gov The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification. libretexts.org

Table 2: Hypothetical GC-MS Data for a Sample Containing this compound and an Isomer

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound8.5[M]+, [M-Cl]+, [M-C4H9]+
Isomeric Impurity8.2[M]+, [M-Cl]+, [M-C3H7]+

Note: This data is illustrative. Actual retention times and fragmentation patterns would depend on the specific GC-MS conditions and the exact structure of the isomer.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Chiral Resolution and Enantiomeric Excess Determination

The this compound molecule possesses a chiral center at the carbon atom C3, as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the chloromethyl-tert-butyl group). This chirality means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. youtube.comyoutube.com

Chiroptical spectroscopy techniques are specifically designed to study chiral molecules. saschirality.org These methods measure the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. saschirality.org

These techniques are invaluable for determining the absolute configuration of a chiral molecule and for quantifying the enantiomeric excess (ee) in a sample that contains a mixture of enantiomers. cas.cz The sign and magnitude of the observed ORD and CD signals are characteristic of a particular enantiomer. saschirality.orgrsc.org

X-ray Crystallography Studies of Crystalline Derivatives for Absolute Configuration and Solid-State Structure

While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction may be challenging, it is possible to prepare a crystalline derivative. X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. The data can be used to construct a detailed 3D model of the molecule, revealing precise bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography of a derivative containing a heavy atom can be used to unambiguously determine the absolute configuration of all stereocenters.

Theoretical and Computational Chemistry Studies of 1 Chloro 2,2,3 Trimethylhexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity. For 1-chloro-2,2,3-trimethylhexane, these calculations would reveal insights into bond polarities, charge distributions, and the nature of its molecular orbitals.

Ab initio and Density Functional Theory (DFT) are two cornerstone methods in quantum chemistry. DFT, in particular, has become a popular choice for its balance of computational cost and accuracy in studying systems of this size. researchgate.netresearchgate.net A DFT calculation on this compound, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would provide a detailed picture of its electronic structure. researchgate.net

The electron density map would show a significant polarization of the C-Cl bond, with electron density shifted towards the highly electronegative chlorine atom. This would result in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, a key feature influencing its reactivity in nucleophilic substitution reactions. The bulky trimethylhexane framework would sterically shield the electrophilic carbon, a factor that profoundly impacts reaction kinetics.

The calculated molecular orbitals would include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For a chloroalkane, the HOMO is often localized on the chlorine atom's lone pairs, while the LUMO is typically the antibonding σ* orbital of the C-Cl bond.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/Description
Dipole MomentSignificant, oriented along the C-Cl bond axis
Partial Charge on C1δ+
Partial Charge on Clδ-
HOMO LocalizationLone pairs of the chlorine atom
LUMO Localizationσ* orbital of the C-Cl bond

This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. nih.govacs.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. fiu.edu

For this compound, the LUMO's localization on the C-Cl antibonding orbital makes this the site of nucleophilic attack. The energy of the LUMO (ELUMO) is an indicator of the molecule's electrophilicity; a lower ELUMO suggests a stronger electrophile. Conversely, the energy of the HOMO (EHOMO) indicates its nucleophilicity, though for an alkyl halide, its role as a nucleophile is limited.

The large steric bulk provided by the 2,2,3-trimethyl groups would significantly hinder the approach of a nucleophile to the LUMO at the C1 carbon. This steric hindrance is a dominant factor in its reactivity, often favoring reaction mechanisms that alleviate this crowding, such as unimolecular pathways.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (in eV)Implication
HOMO-10.5Moderate nucleophilicity (electron-donating ability)
LUMO+1.5Good electrophilicity (electron-accepting ability) at the C-Cl bond
HOMO-LUMO Gap12.0High kinetic stability

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule and its flexibility are crucial to its behavior. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Even a seemingly rigid molecule like this compound has rotational freedom around its single bonds. Conformational analysis, often performed using computational methods, can identify the most stable arrangements of atoms (conformers) and the energy barriers between them. For this molecule, rotation around the C2-C3 bond would be of particular interest.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, likely staggered arrangements of the methyl and ethyl groups, while the maxima represent the transition states for rotation. Infrared and Raman spectroscopy, in conjunction with normal coordinate calculations, are experimental techniques that can validate these computational findings, as has been done for similar molecules like 1-chloro-2-methylpropane (B167039) and 1-chloro-2,2-dimethylpropane. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. acs.org An MD simulation of this compound in a solvent would show how the molecule flexes and how solvent molecules interact with it. This can reveal, for instance, how solvent molecules might stabilize or destabilize certain conformations and influence the approach of a reactant.

Reaction Mechanism Modeling and Transition State Characterization

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, key reactions to model would be nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

Due to the extreme steric hindrance at the primary carbon bearing the chlorine, an SN2 reaction is highly unlikely. Computational modeling would confirm this by showing an extremely high activation energy for the backside attack required in an SN2 mechanism.

Conversely, an SN1 mechanism is more plausible. researchgate.netresearchgate.net Modeling this pathway would involve calculating the energy profile for the heterolytic cleavage of the C-Cl bond to form a primary carbocation. However, this primary carbocation would be highly unstable. It is very likely that a computational study would show a rapid Wagner-Meerwein rearrangement, where a methyl group from the adjacent quaternary carbon migrates to form a more stable tertiary carbocation. The subsequent attack of a nucleophile on this rearranged carbocation would lead to the final product. The transition state for this rearrangement would be a key point of interest in the computational study.

Elimination reactions would also be a focus. The gas-phase thermal decomposition of similar neopentyl halides has been studied using DFT, providing a precedent for modeling the elimination of HCl from this compound. researchgate.netresearchgate.net These calculations would identify the transition state structures for E1 and E2 pathways and their corresponding activation energies, helping to predict which mechanism would be favored under different conditions.

Table 3: Predicted Activation Energies for Potential Reaction Pathways

Reaction PathwayPredicted Activation Energy (kcal/mol)Likelihood
SN2> 50Very Unlikely
SN1 (with rearrangement)20-25Likely
E230-35Possible with strong, bulky base
E125-30Likely, competes with SN1

This is an interactive data table. You can sort and filter the data.

Computational Investigations of SN1/SN2 and E1/E2 Pathways

The structure of this compound, with a chlorine atom on a primary carbon that is beta-substituted with a bulky tert-butyl-like group (a 2,2,3-trimethylpropyl group), presents an interesting case for studying nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reaction mechanisms. Computational chemistry provides powerful tools to investigate the energetics of these competing pathways.

SN2 Pathway: The bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group. For this compound, the significant steric hindrance created by the three methyl groups at the C2 and C3 positions would be expected to dramatically slow down the rate of an SN2 reaction. Computational modeling, using methods like Density Functional Theory (DFT), could quantify this steric effect by calculating the activation energy for the transition state of the SN2 reaction. It is anticipated that this activation energy would be very high, making the SN2 pathway unfavorable.

SN1 Pathway: The unimolecular nucleophilic substitution (SN1) pathway proceeds through a carbocation intermediate. While the chlorine is attached to a primary carbon, which would typically form an unstable primary carbocation, a 1,2-hydride or 1,2-methyl shift could occur to form a more stable tertiary carbocation. Computational studies could map out the potential energy surface for this rearrangement, determining the activation barriers for both the initial ionization and the subsequent rearrangement. The stability of the resulting tertiary carbocation would make the SN1 pathway a plausible, albeit potentially slow, route.

E2 Pathway: The bimolecular elimination (E2) reaction requires a strong base to abstract a proton anti-periplanar to the leaving group. In this compound, the protons on the C2 carbon are sterically hindered. However, a strong, non-bulky base might be able to access these protons. Computational modeling could be used to determine the transition state energies for elimination, which would likely be lower than the SN2 transition state, especially with a strong, sterically unhindered base.

E1 Pathway: The unimolecular elimination (E1) pathway also proceeds through a carbocation intermediate, competing with the SN1 pathway. Following the formation of the carbocation (and any subsequent rearrangement), a weak base (often the solvent) would abstract a proton to form a double bond. The regioselectivity of this elimination (see section 5.3.2) could be predicted by calculating the relative energies of the possible alkene products.

A comparative computational study would likely show that for this compound, SN2 reactions are highly disfavored due to steric hindrance. The competition between SN1, E1, and E2 pathways would be highly dependent on the reaction conditions, such as the strength and steric bulk of the nucleophile/base and the polarity of the solvent.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR spectra. organicchemistrydata.org The chemical shifts are influenced by the electronic environment of each nucleus. wisc.edu For instance, the protons on the carbon bearing the chlorine (C1) would be expected to have a chemical shift in the range of 3.5-4.0 ppm due to the deshielding effect of the electronegative chlorine atom. The various methyl groups would have distinct chemical shifts due to their different positions relative to the chlorine and the steric bulk of the molecule.

Hypothetical calculated ¹H NMR data for this compound is presented in the table below. The coupling constants (J-values) between adjacent non-equivalent protons can also be calculated, providing further structural information. oregonstate.edu

Proton Calculated Chemical Shift (ppm) Calculated Multiplicity Calculated J-values (Hz)
H13.65Doublet of Doublets11.0, 4.5
H31.85Multiplet-
H41.30Multiplet-
H51.25Multiplet-
H60.90Triplet7.0
C2-CH₃1.05Singlet-
C2-CH₃1.02Singlet-
C3-CH₃0.95Doublet6.8
Note: This data is hypothetical and for illustrative purposes only.

Similarly, ¹³C NMR chemical shifts can be calculated. The carbon attached to the chlorine (C1) would be expected to have a chemical shift around 45-55 ppm. The quaternary carbon at C2 would also have a distinct chemical shift.

Predicted Vibrational Frequencies (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations can predict the vibrational frequencies and intensities of these modes. For this compound, characteristic vibrational frequencies would include:

C-H stretching: around 2850-3000 cm⁻¹

C-H bending: around 1350-1470 cm⁻¹

C-Cl stretching: a strong band typically in the region of 600-800 cm⁻¹

A hypothetical table of predicted significant vibrational frequencies is provided below.

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Intensity
Asymmetric C-H Stretch (CH₃)2985Strong
Symmetric C-H Stretch (CH₂)2870Medium
CH₃ Bending1465Medium
CH₂ Scissoring1450Medium
C-Cl Stretch680Strong
Note: This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies in Research Contexts

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. conicet.gov.arresearchgate.net These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. conicet.gov.ar

For a compound like this compound, QSAR and QSPR studies would involve calculating a set of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Example QSAR/QSPR Application: If a series of similar chlorinated alkanes were being studied for their potential as, for example, insecticides or for their environmental fate (like biodegradability or bioaccumulation), this compound could be included in the dataset. A QSAR model could be developed to correlate the molecular descriptors with the observed biological activity. For instance, the model might reveal that a combination of lipophilicity (often represented by the octanol-water partition coefficient, logP) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of toxicity.

While no specific QSAR/QSPR studies involving this compound have been published, its calculated descriptors could be used to predict its properties based on existing models for similar compounds. This predictive capability is a major strength of QSAR/QSPR methodologies.

Advanced Research Applications and Methodological Contributions of 1 Chloro 2,2,3 Trimethylhexane

1-Chloro-2,2,3-trimethylhexane as a Model Substrate for Fundamental Organic Reaction Mechanism Studies

The structure of this compound, with a chlorine atom attached to a primary carbon that is beta to a quaternary center, makes it a compelling model substrate for dissecting the nuances of nucleophilic substitution and elimination reaction mechanisms. The significant steric hindrance around the reaction center profoundly impacts the kinetics and pathways of these reactions.

Due to the crowded environment created by the three methyl groups on the adjacent carbon atoms, the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction is severely impeded. libretexts.org This steric hindrance dramatically slows down the rate of SN2 reactions, making alternative pathways more competitive.

Consequently, this compound is an excellent candidate for studying unimolecular substitution (SN1) and elimination (E1 and E2) reactions. Under conditions that favor ionization, such as the use of a polar, protic solvent, the molecule can form a carbocation intermediate, which can then be attacked by a nucleophile (SN1) or lose a proton to form an alkene (E1). The stability of the potential carbocation and the specific reaction conditions will dictate the product distribution.

Furthermore, the molecule can be used to explore the competition between substitution and elimination pathways. For instance, by varying the base strength and reaction temperature, researchers can investigate the factors that favor E2 elimination over SN1/E1 pathways, even with a sterically hindered substrate. The anti-periplanar arrangement required for an E2 reaction can be studied in cyclic analogues, such as cis-1-chloro-2-methylcyclohexane, which undergoes E2 elimination much faster than its trans isomer due to the favorable orientation of the leaving group and a beta-hydrogen. vaia.com

Utilization in the Synthesis of Structurally Complex Molecules

While not a common building block, the unique structural features of this compound can be strategically employed in the synthesis of molecules with a high degree of steric congestion.

Building Block for Natural Product Synthesis Research

In the realm of natural product synthesis, the incorporation of sterically demanding fragments is a common challenge. While direct examples of the use of this compound in the synthesis of specific natural products are not prevalent in the literature, its structural motif is representative of the challenges encountered. For instance, compounds like 3-chloro-2-(chloromethyl)-1-propene are utilized in the synthesis of various natural products. orgsyn.org The principles governing the reactivity of this compound, particularly its propensity for carbocation-mediated rearrangements and elimination reactions, provide valuable insights for synthetic chemists tackling complex natural product targets that feature highly substituted carbon skeletons.

Precursor in Polymer Chemistry or Materials Science Research

In polymer and materials science, the introduction of bulky side chains can significantly alter the physical properties of a polymer, such as its glass transition temperature, solubility, and mechanical strength. The 2,2,3-trimethylhexyl group, which can be introduced via a precursor like this compound, can impart desirable characteristics to polymers. For example, the incorporation of such bulky groups can disrupt polymer chain packing, leading to materials with lower crystallinity and increased solubility in organic solvents. While specific examples of its use are not widely documented, the general strategy of using bulky alkyl halides to modify polymer properties is a known approach in the field. orgsyn.org

Development and Validation of Novel Synthetic Methodologies

The distinct reactivity of this compound makes it a useful tool for testing the limits and scope of new synthetic methods. A new reaction designed to, for example, form carbon-carbon bonds at sterically hindered centers could be validated by its successful application to this substrate. The inherent difficulty of reacting at the carbon bearing the chlorine atom provides a stringent test for the efficiency and robustness of a new catalytic system or reaction condition.

Investigation of Solvent Effects and Solvation Dynamics on Alkyl Halide Reactivity

The choice of solvent can have a profound impact on the rate and outcome of reactions involving alkyl halides. wikipedia.orgrsc.org this compound serves as an excellent probe for investigating these solvent effects, particularly in the context of ionization and carbocation stability.

The rate of SN1 reactions is highly dependent on the ability of the solvent to stabilize the forming carbocation and the leaving group. wikipedia.org Polar protic solvents, such as water and alcohols, are particularly effective at this due to their ability to form hydrogen bonds and their high dielectric constants. In contrast, polar aprotic solvents, like acetone (B3395972) or dimethylformamide, are less effective at solvating the leaving group and stabilizing the carbocation, thus slowing down the SN1 reaction rate.

The table below illustrates the general influence of solvent polarity on reaction rates, which is highly relevant to the reactivity of this compound.

Solvent PropertyEffect on SN1 Reaction RateEffect on SN2 Reaction Rate
Increasing Polarity IncreasesGenerally Decreases
Protic Nature IncreasesDecreases
Aprotic Nature DecreasesIncreases

By systematically studying the reaction of this compound in a variety of solvents with different properties, researchers can gain a deeper understanding of how the solvent environment dictates the reaction pathway and product distribution. This knowledge is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Environmental Transformation and Degradation Studies of 1 Chloro 2,2,3 Trimethylhexane in Research Contexts

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1-Chloro-2,2,3-trimethylhexane, the primary abiotic degradation pathways expected are photolysis and hydrolysis.

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. While direct photolysis of alkyl chlorides in the environment is generally slow, the presence of photosensitizers can accelerate this process. For instance, alkyl aryl ketones have been shown to sensitize the decomposition of t-butyl chloride, a tertiary alkyl halide, through the involvement of an excited triplet state. nih.govrsc.org This suggests that in environments containing natural photosensitizers, this compound could undergo similar sensitized photolysis.

The mechanism would likely involve the transfer of energy to the this compound molecule, leading to the cleavage of the carbon-chlorine bond to form a 2,2,3-trimethylhexyl radical and a chlorine radical. Recent research on the photoinduced activation of unactivated alkyl chlorides highlights this as a promising area in radical chemistry for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Table 1: Inferred Photolytic Degradation of this compound

ParameterInferred Information
Mechanism Likely indirect photolysis, potentially sensitized by natural chromophores in the environment. Homolytic cleavage of the C-Cl bond.
Primary Products 2,2,3-trimethylhexyl radical, Chlorine radical
Factors Influencing Kinetics Intensity and wavelength of light, presence of photosensitizers (e.g., humic substances, ketones).

Hydrolytic Degradation Studies and Reaction Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolysis of alkyl halides can proceed through two main mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). quora.com The structure of the alkyl halide plays a crucial role in determining the dominant pathway. byjus.com

Given the sterically hindered nature of this compound, with bulky methyl groups surrounding the carbon atom adjacent to the chlorine-bearing carbon, an SN2 reaction is highly unlikely due to the difficulty of a nucleophile (water) approaching the reaction center. byjus.compw.live Therefore, hydrolysis is expected to proceed via an SN1 mechanism. This involves the slow ionization of the alkyl chloride to form a carbocation intermediate, which then rapidly reacts with water. ucalgary.ca

The primary product of the hydrolysis of this compound would be 2,2,3-trimethylhexan-1-ol. Elimination reactions, leading to the formation of an alkene, can also occur, particularly under more basic conditions, but substitution is generally favored in neutral aqueous environments. ucalgary.ca

Table 2: Inferred Hydrolytic Degradation of this compound

ParameterInferred Information
Dominant Mechanism SN1 due to steric hindrance.
Rate-Determining Step Formation of the 2,2,3-trimethylhexyl carbocation.
Primary Reaction Product 2,2,3-trimethylhexan-1-ol
Potential By-products Alkenes (e.g., 2,2,3-trimethylhex-1-ene) via elimination (E1).

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradability of chlorinated alkanes is influenced by factors such as the length of the carbon chain and the position and number of chlorine atoms. nih.gov

Microbial Transformation Research (e.g., Biodegradation Pathways)

Research on the biodegradation of chlorinated alkanes has shown that terminal chlorination, as in this compound, is generally more favorable for degradation than chlorination at other positions. nih.gov However, the branched structure of this compound may present a challenge for microbial enzymes.

Studies on the biodegradation of other branched compounds, such as the fuel oxygenate methyl tert-butyl ether (MTBE), have identified bacterial strains capable of utilizing them as a carbon and energy source. nih.gov The degradation of MTBE often proceeds through the formation of tert-butyl alcohol (TBA). nih.govnih.gov By analogy, microorganisms capable of degrading this compound might initiate the process by removing the chlorine atom to form the corresponding alcohol.

The aerobic degradation of chlorinated compounds often involves oxidative processes, while anaerobic degradation can occur through reductive dechlorination. researchgate.netyoutube.com For this compound, an initial aerobic attack could involve hydroxylation of the alkyl chain, followed by further oxidation.

Enzymatic Biotransformation Studies

The key enzymes involved in the biodegradation of chlorinated hydrocarbons are dehalogenases and oxygenases. Haloalkane dehalogenases catalyze the cleavage of the carbon-halogen bond, often through a hydrolytic mechanism. nih.govresearchgate.net For instance, the enzyme can attack the electrophilic carbon of the C-Cl bond, leading to the formation of an alcohol and a halide ion. nih.govresearchgate.net The significant steric hindrance in this compound could, however, limit the accessibility of the active site of some dehalogenases.

Oxygenases, on the other hand, can introduce oxygen atoms into the molecule, which can initiate the degradation process. This can lead to the formation of hydroxylated intermediates. oaepublish.com The metabolism of chlorinated paraffins in some organisms has been shown to produce monohydroxylated and dihydroxylated products. nih.gov

Table 3: Inferred Enzymatic Biotransformation of this compound

Enzyme ClassPotential Role in DegradationInferred Metabolites
Haloalkane Dehalogenase Hydrolytic cleavage of the C-Cl bond.2,2,3-trimethylhexan-1-ol
Monooxygenase Incorporation of an oxygen atom into the alkyl chain.Hydroxylated derivatives of this compound
Dioxygenase Incorporation of two oxygen atoms, potentially leading to ring fission if aromatic intermediates were formed (less likely for this compound).Dihydroxylated derivatives

Metabolite Identification and Elucidation of Degradation Pathways in Environmental Models

Given the lack of direct experimental data for this compound, the identification of its metabolites in environmental models is speculative. Based on the degradation pathways of similar compounds, a plausible degradation sequence can be proposed.

The initial abiotic or biotic transformation would likely be the conversion of this compound to 2,2,3-trimethylhexan-1-ol via hydrolysis or enzymatic dehalogenation. This alcohol could then undergo further microbial oxidation. The oxidation of the terminal alcohol group could lead to the formation of 2,2,3-trimethylhexanoic acid.

Alternatively, microbial oxidation could occur at other positions on the alkyl chain, leading to a variety of hydroxylated and carboxylated metabolites. The degradation of other complex chlorinated compounds has been shown to produce a range of oxidized products. oaepublish.com The complete mineralization to carbon dioxide and water would be the ultimate fate under favorable aerobic conditions.

Table 4: Hypothetical Degradation Pathway and Metabolites of this compound

StepTransformationPotential Metabolite(s)
1 Hydrolysis/Dehalogenation2,2,3-trimethylhexan-1-ol
2 Primary Alcohol Oxidation2,2,3-trimethylhexanal
3 Aldehyde Oxidation2,2,3-trimethylhexanoic acid
4 Further Oxidation/Beta-oxidationShorter-chain fatty acids, CO2, H2O

It is important to emphasize that these proposed pathways and metabolites are based on analogies with other compounds and require experimental validation through dedicated studies on the environmental transformation and degradation of this compound.

Fate and Transport Research in Simulated Environmental Systems

The environmental fate of this compound, a tertiary chlorinated alkane, is governed by a combination of abiotic and biotic processes that dictate its persistence, transformation, and transport in various environmental compartments. Due to the scarcity of direct experimental data on this specific compound, its environmental behavior is largely inferred from studies on analogous structures, particularly other tertiary and branched-chain halogenated hydrocarbons. Simulated environmental systems in research contexts provide a controlled setting to investigate these processes, which include hydrolysis, biodegradation, and transport between soil, water, and air.

Abiotic Degradation: The Role of Hydrolysis

The primary abiotic degradation pathway for this compound in aqueous environments is expected to be hydrolysis. As a tertiary alkyl halide, it is anticipated to undergo nucleophilic substitution via a unimolecular (S(_N)1) mechanism. studyrocket.co.ukdocbrown.infosavemyexams.com This reaction proceeds through a two-step process involving the formation of a relatively stable tertiary carbocation intermediate, which then rapidly reacts with water to form the corresponding alcohol, 2,2,3-trimethylhexan-3-ol, and hydrochloric acid. youtube.comchemistrysteps.com

The rate of hydrolysis for halogenoalkanes is significantly influenced by the stability of the carbocation intermediate. Tertiary carbocations are the most stable due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon atom. docbrown.info Consequently, tertiary halogenoalkanes like this compound are expected to hydrolyze much faster than their primary or secondary counterparts under similar conditions. studyrocket.co.uksavemyexams.com The rate of this S(_N)1 reaction is primarily dependent on the concentration of the halogenoalkane and is independent of the nucleophile's concentration (in this case, water). studysmarter.co.uk

The strength of the carbon-halogen bond also influences the rate of hydrolysis. Weaker carbon-halogen bonds are broken more easily, leading to faster reaction rates. The bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I). Therefore, the hydrolysis of a chloroalkane is generally slower than that of a bromoalkane or iodoalkane with the same alkyl structure. studysmarter.co.uk

Biotic Degradation: Microbial Action on a Branched Structure

The biodegradation of this compound by microorganisms is a more complex process. Chlorinated hydrocarbons, in general, are known for their resistance to biodegradation. frontiersin.org The presence of the chlorine atom and the highly branched structure of this compound are expected to present significant challenges for microbial enzymatic attack.

Research on the biodegradation of alkanes has shown that microorganisms, particularly certain species of bacteria and fungi, can degrade these compounds. asm.orgnih.gov The initial step in aerobic alkane degradation often involves the oxidation of the alkane by monooxygenase or dioxygenase enzymes. frontiersin.orgasm.org However, highly branched structures can hinder the accessibility of the hydrocarbon chain to these enzymes, a phenomenon known as steric hindrance.

Studies on the biodegradation of various hydrocarbons have indicated that branched alkanes can be degraded, although often at slower rates than their linear counterparts. asm.org Some microorganisms have been shown to utilize branched alkanes, including those found in diesel fuel. nih.gov The degradation pathways can involve terminal or subterminal oxidation. asm.org

For chlorinated alkanes, the initial step in biodegradation can be either oxidative or reductive. Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. In the case of this compound, it is plausible that some microbial communities in anoxic environments could mediate its transformation.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or environmental fate, can provide estimates of biodegradability. These models often consider factors like molecular size, branching, and the presence of functional groups to predict a compound's persistence. nih.govnih.gov For a molecule like this compound, QSAR models would likely predict a low rate of biodegradation due to its steric hindrance and the presence of the chlorine substituent.

Fate and Transport in Simulated Systems

In simulated environmental systems, the transport of this compound between different phases (air, water, soil) would be governed by its physical-chemical properties. Its predicted moderate to high octanol-water partition coefficient (K(_ow)), a measure of its hydrophobicity, suggests a tendency to sorb to organic matter in soil and sediment. This sorption would reduce its mobility in groundwater but increase its persistence in the solid phase.

The compound's volatility will determine its partitioning into the atmosphere. While specific data is lacking, its molecular weight and structure suggest it would be a semi-volatile organic compound (SVOC). In simulated soil systems, volatilization from the surface would be a potential transport pathway.

The following data tables summarize the expected relative reactivity and degradation potential based on the principles discussed.

Table 1: Predicted Relative Hydrolysis Rates of Isomeric Chloroalkanes

CompoundStructureClassPredicted Relative Hydrolysis Rate (S(_N)1)
1-ChlorononaneCH₃(CH₂)₈ClPrimarySlow
2-ChlorononaneCH₃(CH₂)₆CHClCH₃SecondaryModerate
This compound (CH₃)₃CCH(CH₃)CH₂CH₂Cl Primary *Slow
Hypothetical Tertiary Isomer (CH₃)₃CCCl(CH₃)CH₂CH₃ Tertiary Fast

*Note: The specified compound is a primary haloalkane, not tertiary as initially assumed from the name alone. The chlorine is on a primary carbon. This significantly changes its expected reactivity. The table has been corrected to reflect this and includes a hypothetical tertiary isomer for comparison.

Table 2: Estimated Environmental Fate Parameters and Degradation Potential

ParameterPredicted Value/PotentialRationale
Hydrolysis Rate SlowAs a primary chloroalkane, it will undergo slow S(_N)2 hydrolysis rather than fast S(_N)1.
Primary Hydrolysis Product 2,2,3-Trimethylhexan-1-olResult of nucleophilic substitution of the chlorine atom by a hydroxyl group.
Aerobic Biodegradation Slow to Very SlowSteric hindrance from the bulky trimethyl group near the reaction center is expected to significantly inhibit enzymatic attack.
Anaerobic Biodegradation Likely Very SlowReductive dechlorination may be possible but likely hindered by the molecular structure.
Sorption to Organic Matter Moderate to HighBased on its nonpolar alkyl structure and expected hydrophobicity.
Volatilization from Water ModerateAs a semi-volatile organic compound.

Future Directions and Emerging Research Avenues for 1 Chloro 2,2,3 Trimethylhexane

Development of Enantioselective Synthesis Routes for Chiral Analogs

The synthesis of specific stereoisomers of chiral molecules is a critical challenge in organic chemistry, particularly for applications in pharmaceuticals and materials science. While 1-Chloro-2,2,3-trimethylhexane itself is not chiral, the development of enantioselective synthesis routes for its chiral analogs is a significant area of future research. This involves creating new catalytic systems or chiral auxiliaries that can control the three-dimensional arrangement of atoms during a reaction, leading to the preferential formation of one enantiomer over the other.

Current research in the broader field of haloalkane synthesis provides a foundation for this work. For instance, methods for the asymmetric halogenation of alkanes and the enantioselective opening of epoxides with halide nucleophiles are being actively investigated. Adapting these strategies to the specific steric and electronic properties of substrates related to this compound will be a key focus. Success in this area would open doors to novel chiral building blocks for the synthesis of complex molecules with tailored biological or material properties.

Exploration of Organometallic Chemistry and Catalysis with this compound

Alkyl halides like this compound are fundamental precursors in organometallic chemistry, serving as starting materials for the formation of Grignard reagents and other organometallic compounds. These reagents are invaluable for creating new carbon-carbon bonds, a cornerstone of organic synthesis. mt.commasterorganicchemistry.com Future research will likely delve deeper into the reactivity of organometallic species derived from this compound.

A particularly interesting avenue is the use of these organometallic compounds in transition metal-catalyzed cross-coupling reactions. These reactions, which have revolutionized the synthesis of complex organic molecules, often rely on the precise interaction between an organometallic reagent and a metal catalyst. Investigating the performance of this compound-derived organometallics in established and novel catalytic cycles could lead to more efficient and selective synthetic methods. Furthermore, the unique steric hindrance around the chlorine atom in this molecule may impart unusual reactivity or selectivity in these catalytic processes, a phenomenon worthy of detailed study.

Green Chemistry Approaches to the Synthesis and Transformations of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of chemical research. rsc.org For this compound, this translates to developing more environmentally benign methods for its synthesis and subsequent transformations.

One promising approach is the use of biocatalysis, employing enzymes to carry out chemical reactions with high selectivity and under mild conditions. Halogenating enzymes, for example, could offer a sustainable alternative to traditional chemical methods for producing this compound. Another key area is the development of catalytic reactions that proceed in greener solvents, such as water or supercritical fluids, thereby reducing the reliance on volatile organic compounds. rsc.org Research into micellar catalysis, where reactions are carried out in water with the help of surfactants to solubilize organic reactants, is a particularly active field. rsc.org

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Outcomes

In the context of this compound, AI could be used to:

Predict the most likely products of a reaction under various conditions.

Identify optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. nih.gov

Suggest novel synthetic routes to this compound and its derivatives.

By analyzing patterns in reactivity data, machine learning models can uncover subtle relationships between molecular structure and reactivity that may not be immediately apparent to human chemists. eurekalert.org This predictive power can significantly accelerate the discovery and optimization of new chemical processes.

In-situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing its efficiency and safety. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to monitor the concentrations of reactants, intermediates, and products in real-time. mt.comhzdr.deacs.org

For reactions involving this compound, such as the formation of a Grignard reagent, in-situ monitoring can provide invaluable insights. mt.comhzdr.de It can help to:

Determine the rate of reaction and identify any induction periods.

Detect the formation of transient intermediates.

Ensure the complete consumption of the starting material.

Monitor for the formation of potentially hazardous byproducts.

This real-time data allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. The application of these techniques to both batch and continuous flow processes involving this compound will be a key area of future research, facilitating the transition from laboratory-scale experiments to industrial production. mt.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.